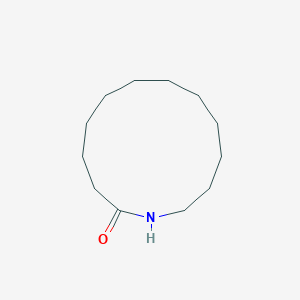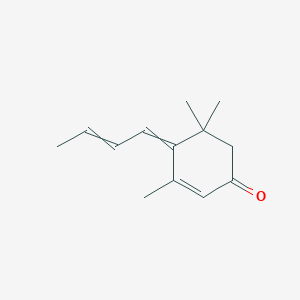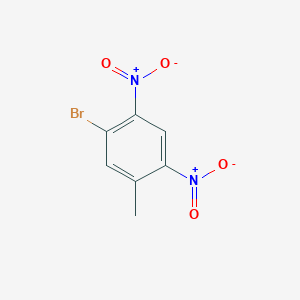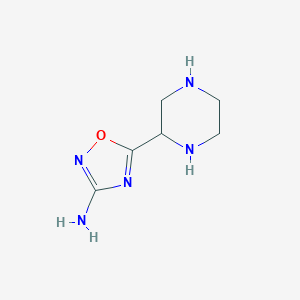
5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine is not yet fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells. It may also work by modulating the immune system and reducing inflammation.
Effets Biochimiques Et Physiologiques
5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of various microorganisms such as bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anticancer properties. Additionally, this compound has been shown to modulate the immune system and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using various techniques. It is also stable and has a long shelf life. However, there are some limitations to its use in lab experiments. This compound may have some toxicity and may require special handling and disposal procedures. Additionally, its mechanism of action is not yet fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more potent and selective compounds. Another direction is to study its potential use as an anti-inflammatory and anticancer agent in preclinical and clinical trials. Additionally, this compound may be studied for its potential use in the treatment of various infectious diseases and as an immunomodulatory agent.
Méthodes De Synthèse
The synthesis of 5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine involves the reaction of piperazine and 2-nitro-1,3-oxazole in the presence of a reducing agent. The reaction is carried out in a suitable solvent at an appropriate temperature and pressure. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess significant antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as an anti-inflammatory and anticancer agent.
Propriétés
Numéro CAS |
129594-95-2 |
|---|---|
Nom du produit |
5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine |
Formule moléculaire |
C6H11N5O |
Poids moléculaire |
169.19 g/mol |
Nom IUPAC |
5-piperazin-2-yl-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C6H11N5O/c7-6-10-5(12-11-6)4-3-8-1-2-9-4/h4,8-9H,1-3H2,(H2,7,11) |
Clé InChI |
PZNDFGOGQSGMPH-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)C2=NC(=NO2)N |
SMILES canonique |
C1CNC(CN1)C2=NC(=NO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



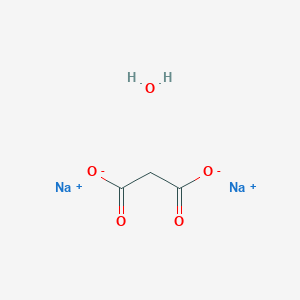
![1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine](/img/structure/B145853.png)
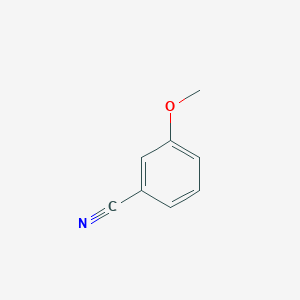
![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)
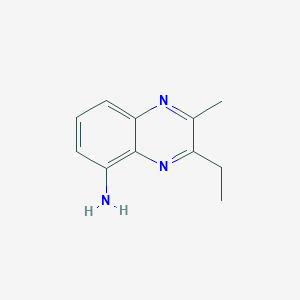

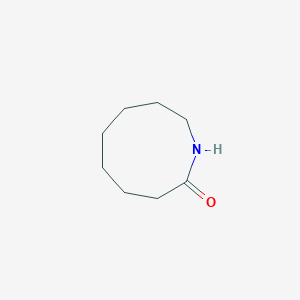
![6-[(Benzyloxy)methyl]-4-ethenyl-4-methyloxan-2-one](/img/structure/B145867.png)
